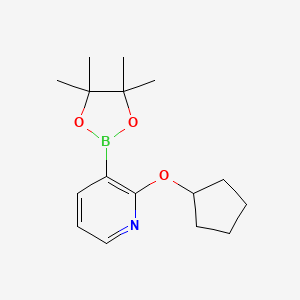
(5-Methyl-1H-indazol-3-yl)methanol
Overview
Description
“(5-Methyl-1H-indazol-3-yl)methanol” is a chemical compound with the empirical formula C9H10N2O . It is a solid substance . This compound is part of a class of organic compounds known as indazoles .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string Cn1nc(CO)c2ccccc12 . The InChI representation is 1S/C9H10N2O/c1-11-9-5-3-2-4-7(9)8(6-12)10-11/h2-5,12H,6H2,1H3 .
Physical And Chemical Properties Analysis
“this compound” is a solid substance . The molecular weight of this compound is 162.19 .
Scientific Research Applications
Catalytic Applications in Chemical Synthesis
N-Methylation of Amines and Transfer Hydrogenation of Nitroarenes Using Methanol Methanol serves as both a C1 synthon and an H2 source in the N-methylation of amines, facilitated by RuCl3.xH2O as a catalyst. This method allows for the synthesis of various N-methylated products, including pharmaceutical agents, through late-stage functionalization. Additionally, tandem reactions with selected nitroarenes can convert them into N-methylated amines and other compounds, showcasing the synthetic versatility of methanol in organic synthesis (Sarki et al., 2021).
Biotechnological Applications
Methanol-Based Industrial Biotechnology Methanol, synthesized from petrochemical or renewable resources, is a key building block in the chemical industry. Its use with methylotrophic bacteria illustrates the potential for developing bioprocesses based on methanol as an alternative carbon source. This approach integrates biological, technical, and economic considerations, highlighting methanol's role in the production of fine and bulk chemicals (Schrader et al., 2009).
Methanol's Role in Energy and Hydrogen Production
Production and Applications of Methanol Methanol is a versatile chemical compound used in various applications, including as a clean-burning fuel and a building block for more complex chemicals. It plays a significant role in CO2 conversion to methanol, offering a method to reduce CO2 emissions. Methanol synthesis also serves as an energy carrier for hydrogen storage, with applications in direct methanol fuel cells (DMFC) for power production, highlighting its importance in future energy technologies (Dalena et al., 2018).
Safety and Hazards
properties
IUPAC Name |
(5-methyl-2H-indazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6-2-3-8-7(4-6)9(5-12)11-10-8/h2-4,12H,5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAEAFGIMXQRNTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NN=C2C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60625970 | |
| Record name | (5-Methyl-2H-indazol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
518990-04-0 | |
| Record name | (5-Methyl-2H-indazol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N-methyl-1-[1-(6-methylpyrazin-2-yl)piperidin-3-yl]methanamine](/img/structure/B1613209.png)





